molecular formula C13H6Br2ClNS B2412832 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline CAS No. 860612-42-6

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline

Cat. No.: B2412832
CAS No.: 860612-42-6
M. Wt: 403.52
InChI Key: OVTRPIDISNYOQH-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is a heterocyclic organic compound with the molecular formula C13H6Br2ClNS and a molecular weight of 403.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline typically involves the bromination of 2-(3-chlorothiophen-2-yl)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6 and 8 positions of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. The combination of these halogens with the thiophene and quinoline rings provides a unique scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2ClNS/c14-8-5-7-1-2-11(13-10(16)3-4-18-13)17-12(7)9(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTRPIDISNYOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=C(C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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